Compound Description: MK-0364 is a highly potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. In vitro studies demonstrated its high potency in inhibiting the binding and functional activity of various CB1R agonists, with a binding Ki of 0.13 nM for the human CB1R. MK-0364 showed oral activity in rodent models of obesity, dose-dependently inhibiting food intake and weight gain. Chronic treatment with MK-0364 resulted in significant weight loss accompanied by a reduction in fat mass in diet-induced obese rats.
Relevance: MK-0364 shares a key structural feature with 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone: the presence of the 5-(trifluoromethyl)pyridin-2-yl)oxy group. This shared moiety suggests a potential for similar biological activity, particularly related to CB1R modulation, although MK-0364 is reported as an inverse agonist.
Compound Description: BMS-903452 is a potent and selective G-protein-coupled receptor 119 (GPR119) agonist. It has demonstrated efficacy in both acute and chronic in vivo rodent models of diabetes, stimulating glucose-dependent insulin release in the pancreas and promoting GLP-1 secretion in the gastrointestinal tract. A single ascending dose study in healthy humans showed a dose-dependent increase in exposure to BMS-903452 and a trend toward increased total GLP-1 plasma levels.
Relevance: BMS-903452 belongs to the pyridin-2(1H)-one chemical class, which shares a core structure with 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone. While the specific substitutions and functionalities differ, the shared pyridin-2(1H)-one core suggests potential similarities in their binding modes and pharmacological activity profiles.
Compound Description: This compound is a potential peripheral cannabinoid-1 receptor (CB1R) inverse agonist. It was developed as part of a research program aiming to discover novel CB1R antagonists with therapeutic potential for obesity treatment, with reduced psychiatric side effects compared to rimonabant.
Relevance: Although structurally different from 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone, this compound is relevant as it represents another attempt to target CB1R for therapeutic benefit. This highlights the importance of exploring diverse chemical structures to optimize the pharmacological profile of CB1R modulators, potentially leading to safer and more effective therapies.
Compound Description: A practical synthesis of this compound was achieved through hydrogenation of 2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine. The latter was synthesized via N-alkylation of 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyridine. The compound's specific biological activity or therapeutic potential is not explicitly mentioned in the provided research.
Relevance: The structural similarity lies in the presence of the piperidine ring, although substituted differently in each compound. The shared piperidine ring system suggests that 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone and 2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine may exhibit similar interactions with certain biological targets, despite their overall structural differences.
Compound Description: Alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates are a class of trifluoromethyl-substituted aminopyrroles synthesized using a 2H-azirine ring expansion strategy. This strategy utilizes 1-(3,3,3-trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a trifluoromethyl-containing building block. The primary products of this synthesis, 3-aryl-2-(methoxycarbonyl)-4-(pyridin-1-ium-1-yl)-5-(trifluoromethyl)pyrrol-1-ides, can be further transformed into alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates via hydrogenation with H2/PtO2, or into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates via methylation/hydrazinolysis.
Relevance: This class of compounds shares the trifluoromethyl group with 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone. The presence of this group often influences a compound's lipophilicity and metabolic stability, suggesting potential similarities in these properties between 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone and alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates.
Compound Description: This compound is a Selective Serotonin One F Receptor Agonist (SSOFRA) developed for the treatment of migraine. It exhibits high affinity for the 5-HT1F receptor and high selectivity over other 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D receptors.
Relevance: The presence of the N-methylpiperidine moiety links this compound to 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone. Although the core structure differs significantly, this shared feature suggests potential similarities in their binding to certain receptors, particularly those involving interactions with the piperidine ring system.
Compound Description: Compound 17 is a melanin-concentrating hormone receptor 1 (MCHR1) antagonist. It was developed as part of a research program aiming to optimize the pharmacokinetic and pharmacodynamic properties of MCHR1 antagonists. Compound 17 demonstrated excellent in vitro parameters, including decreased hERG inhibition and metabolic clearance.
Relevance: Compound 17 is part of a series of benzofuro-pyridine derivatives developed as MCHR1 antagonists. While structurally distinct from 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone, both compounds highlight the potential of heterocyclic scaffolds for targeting specific receptors and modulating biological pathways.
Compound Description: Compound 23g is another MCHR1 antagonist developed alongside compound 17. Similar to compound 17, it exhibits favorable in vitro properties, including reduced hERG inhibition and metabolic clearance. This highlights the potential of this pyrazino-indole scaffold for further development as a therapeutic agent for obesity and related metabolic disorders.
Relevance: Compound 23g is part of a series of pyrazino-indole derivatives developed as MCHR1 antagonists. While its structure differs from 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone, both compounds emphasize the versatility of heterocyclic frameworks for achieving potent and selective receptor modulation.
Compound Description: This β-carboline hybrid molecule exhibits significant cytotoxic activity against cancer cell lines, with an IC50 value of less than 2.0 μM. It effectively cleaves pBR322 plasmid DNA upon UV irradiation and interacts with DNA in a combilexin-type manner, as suggested by biophysical and molecular docking studies.
Relevance: Although structurally distinct from 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone, compound 7d is relevant due to the shared trifluoromethylphenyl substituent. The presence of this group can significantly impact a compound's pharmacokinetic properties, and comparing its effect on both molecules could provide valuable insights.
Compound Description: This β-carboline hybrid, similar to 7d, exhibits significant cytotoxic activity against cancer cell lines. Notably, it efficiently inhibits DNA topoisomerase I activity and interacts with DNA in a combilexin-type manner, as revealed by biophysical and molecular docking studies.
Relevance: Like compound 7d, compound 8d also shares the trifluoromethylphenyl substituent with 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone. Comparing the influence of this substituent on the properties of both molecules could offer valuable information regarding structure-activity relationships.
Compound Description: Oleraindole E is a novel amide alkaloid isolated from Portulaca oleracea L. It exhibits anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW264.7 cells at a concentration of 20 μM.
Relevance: Oleraindole E shares the core structure of an indole substituted at the 1-position with 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone. This structural similarity suggests that both compounds might interact with similar targets or possess overlapping biological activities.
Compound Description: Oleraindole F, another novel amide alkaloid found in Portulaca oleracea L. demonstrates anti-inflammatory activity in LPS-stimulated RAW264.7 cells at 20 μM. Its discovery highlights the potential of this plant species as a source of bioactive compounds with therapeutic potential.
Relevance: Similar to oleraindole E, oleraindole F possesses the same core indole structure with substitution at the 1-position as 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone. This structural similarity suggests a potential for shared biological targets or overlapping pharmacological activities.
Compound Description: Oleraindole D is a newly identified amide alkaloid from Portulaca oleracea L. It exhibits anticholinesterase activity with an IC50 value of 58.78 ± 0.36 μM. This finding suggests its potential therapeutic application in neurodegenerative diseases, particularly Alzheimer's disease, which is associated with cholinergic deficiency.
Relevance: Oleraindole D also shares the core indole structure with substitution at the 1-position as 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone. This structural similarity suggests a potential for shared biological targets or overlapping pharmacological activities between these two compounds.
Compound Description: SNX-2112 is a highly selective and potent heat shock protein 90 (Hsp90) inhibitor, demonstrating nanomolar antiproliferative activity across multiple cancer cell lines. Its mechanism of action involves Hsp90 inhibition, leading to Hsp70 induction and degradation of specific client proteins. SNX-2112's prodrug, SNX-5422, exhibits oral bioavailability and efficacy in various xenograft tumor models, prompting its advancement into multiple phase I clinical trials.
Relevance: Although structurally distinct from 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone, SNX-2112 is notable for its potent antitumor activity, suggesting the potential therapeutic value of targeting Hsp90. While the target and mechanism of action differ, exploring diverse chemical structures, like those of SNX-2112 and the target compound, is crucial for discovering novel therapies.
Compound Description: PF02341066 is an orally available, ATP-competitive small molecule inhibitor of the cMet receptor tyrosine kinase. Pharmacokinetic-pharmacodynamic studies in human tumor xenograft mouse models revealed a strong correlation between its plasma concentrations and inhibition of cMet phosphorylation in tumors. Near-complete inhibition of cMet phosphorylation (>90%) was necessary for significant tumor growth inhibition (>50%). These findings informed the determination of appropriate dosing regimens for clinical trials.
Relevance: PF02341066 shares the piperidine ring system with 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone, indicating a potential for similar interactions with certain biological targets, despite overall structural differences. Additionally, both compounds highlight the importance of characterizing the pharmacokinetic-pharmacodynamic relationship for optimizing drug efficacy.
Compound Description: PF04217903 is another orally available cMet kinase inhibitor, studied alongside PF02341066 to assess the accuracy of physiologically based pharmacokinetic (PBPK) modeling for predicting plasma concentration-time profiles in humans. PBPK modeling demonstrated superior predictive ability compared with traditional one-compartment models, highlighting its potential for guiding human dose selection during drug development.
Relevance: While structurally distinct from 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone, PF04217903's inclusion in the same study as PF02341066 emphasizes the importance of comprehensive pharmacokinetic-pharmacodynamic characterization for diverse cMet kinase inhibitors. This knowledge can be applied to the target compound for optimizing its therapeutic potential.
Compound Description: BAY 59-3074 is a novel, selective cannabinoid CB1/CB2 receptor ligand, exhibiting partial agonist properties at both receptors in [35S]GTPγS binding assays. In preclinical studies, BAY 59-3074 displayed antihyperalgesic and antiallodynic effects in various rat models of chronic neuropathic and inflammatory pain. Importantly, tolerance developed rapidly for cannabinoid-related side effects, while analgesic efficacy was maintained or even increased with uptitration.
Relevance: BAY 59-3074, like the target compound 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone, highlights the therapeutic potential of modulating the cannabinoid system. While BAY 59-3074 acts as a partial agonist at both CB1 and CB2 receptors, it offers valuable insights into the development of novel analgesics with reduced side effects. This information can be helpful in understanding the potential therapeutic applications and side effect profile of the target compound.
Compound Description: (R,S)-AM1241 is a cannabinoid CB2 receptor agonist belonging to the aminoalkylindole chemical class. In preclinical studies, (R,S)-AM1241 effectively suppressed established paclitaxel-evoked mechanical allodynia, a hallmark of chemotherapy-induced peripheral neuropathy. This analgesic effect was blocked by the CB2 antagonist SR144528, confirming its CB2 receptor-mediated mechanism of action.
Relevance: Both (R,S)-AM1241 and 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone incorporate a piperidine ring in their structures, albeit with different substitutions and positions. This shared structural feature suggests that both compounds might interact with similar targets, particularly those involving the piperidine ring system, although their overall pharmacological profiles may differ.
Compound Description: AM1714, a cannabilactone, is another potent and selective CB2 receptor agonist. Preclinical studies demonstrated its efficacy in suppressing paclitaxel-evoked mechanical allodynia, similar to (R,S)-AM1241. This analgesic effect was also blocked by the CB2 antagonist SR144528, confirming the CB2 receptor-mediated mechanism of action. AM1714's discovery further emphasizes the therapeutic potential of targeting CB2 receptors for pain management.
Relevance: AM1714's pharmacological activity as a CB2 receptor agonist, alongside (R,S)-AM1241, highlights the potential of targeting this receptor for treating pain conditions. While structurally different from 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone, this shared target and therapeutic application provide a valuable context for understanding the target compound's potential therapeutic use and mechanism of action.
Compound Description: A-784168 is a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist that exhibits good CNS penetration. Preclinical studies demonstrated its efficacy in blocking capsaicin-induced acute pain and complete Freund's adjuvant (CFA)-induced chronic inflammatory pain. Importantly, A-784168 was found to be more effective than A-795614, a TRPV1 antagonist with poor CNS penetration, in models of pain mediated by central sensitization.
Relevance: While structurally distinct from 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone, A-784168 highlights the importance of CNS penetration for TRPV1 antagonists to achieve broad-spectrum analgesia. This knowledge can be valuable in assessing the therapeutic potential of the target compound, especially if it targets a receptor or pathway involved in pain perception.
Compound Description: A-795614 is another potent and selective TRPV1 antagonist, but unlike A-784168, it exhibits poor CNS penetration. As a result, it was less effective than A-784168 in models of pain mediated by central sensitization, demonstrating the importance of CNS access for broad-spectrum analgesia with TRPV1 antagonists.
Relevance: A-795614, in comparison with A-784168, highlights the impact of CNS penetration on the efficacy of TRPV1 antagonists. This information is relevant when considering the potential therapeutic applications of 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone, particularly if it targets a receptor or pathway involved in pain perception.
Compound Description: AMG6880 is a potent antagonist of rat TRPV1 activation by both capsaicin and protons (pH 5). Studies using capsaicin-sensitive and insensitive rabbit TRPV1 channels revealed that AMG6880, along with other antagonists, requires specific molecular determinants in the transmembrane domain 3/4 region to block both capsaicin and proton activation. This suggests a single binding pocket for both stimuli.
Relevance: Although structurally distinct from 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone, AMG6880 shares the piperidine ring and a trifluoromethyl group, suggesting potential similarities in their interactions with certain targets and pharmacokinetic properties. Both compounds highlight the importance of understanding the structural determinants of receptor binding and activation.
Compound Description: AMG7472, similar to AMG6880, potently antagonizes rat TRPV1 activation by both capsaicin and protons. These antagonists, classified as group A antagonists, effectively block TRPV1 activation by either stimulus. Competition studies indicated that proton activation does not alter the conformation of the TRPV1 capsaicin-binding pocket, suggesting that group A antagonists lock the channel in a closed state.
Relevance: While structurally different from 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone, AMG7472's characterization as a potent, non-competitive TRPV1 antagonist provides valuable insights into the structure-activity relationships of TRPV1 modulators. Understanding how different chemical structures interact with TRPV1 can be helpful in developing novel analgesics.
Compound Description: BCTC is another group A antagonist, effectively blocking both capsaicin- and proton-induced activation of rat TRPV1. Competition studies using BCTC further supported the hypothesis that proton activation does not induce significant conformational changes in the TRPV1 capsaicin-binding pocket.
Relevance: BCTC, classified alongside AMG6880 and AMG7472 as a group A antagonist, provides further evidence for a single binding pocket for both capsaicin and proton activation of TRPV1. Although structurally distinct from 2-(1H-indol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone, BCTC's pharmacological profile contributes to the understanding of TRPV1 modulation and its potential for therapeutic applications.
Compound Description: AMG0610, unlike the group A antagonists, specifically antagonizes capsaicin activation of TRPV1 but not proton activation. This compound, along with capsazepine and SB-366791, is classified as a group B antagonist. Competition studies between group A and group B antagonists suggest that both groups bind at the same or overlapping binding pocket of TRPV1, and proton activation does not alter this pocket's conformation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.